2-Bromo-4-chloro-6-methoxypyridine
Overview
Description
“2-Bromo-4-chloro-6-methoxypyridine” is a chemical compound with the molecular formula C6H5BrClNO . It has a molecular weight of 222.47 .
Molecular Structure Analysis
The InChI code for “2-Bromo-4-chloro-6-methoxypyridine” is 1S/C6H5BrClNO/c1-10-6-3-4 (7)2-5 (8)9-6/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“2-Bromo-4-chloro-6-methoxypyridine” is a solid at room temperature . It has a molecular weight of 222.47 . The compound’s InChI code is 1S/C6H5BrClNO/c1-10-6-3-4 (7)2-5 (8)9-6/h2-3H,1H3 .Scientific Research Applications
Chemical Behavior and Reactions
- Bromo-derivatives of pyridines, which include compounds like 2-Bromo-4-chloro-6-methoxypyridine, have been studied for their reactions when heated with hydrochloric acid solution. In some cases, the bromine atom is replaced by other groups, or there's a migration of the bromine atom, indicating the reactivity and potential utility of these compounds in various chemical transformations (Hertog & Bruyn, 2010).
Structural and Synthetic Studies
- The synthesis and crystal structure of derivatives involving 2-Bromo-4-chloro-6-methoxypyridine have been examined, highlighting its utility in creating complex molecular structures with potential biological activities. One such compound, synthesized through the condensation of 3-bromo-5-chlorosalicylaldehyde and 4-methylpyridin-2-ylamine, showed excellent antibacterial activities (Wang et al., 2008).
- Synthesis routes for 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a derivative of a similar bromo-chloro-methoxypyridine, have been reported, demonstrating the compound's significance in the synthesis of receptor antagonists (Hirokawa et al., 2000).
Vibrational and Electronic Spectra Studies
- Density functional theory studies on vibrational and electronic spectra of compounds closely related to 2-Bromo-4-chloro-6-methoxypyridine, like 2-chloro-6-methoxypyridine, provide insights into the spectral characteristics of these compounds, which is crucial for understanding their chemical properties and potential applications (Arjunan et al., 2011).
Synthesis of Pentasubstituted Pyridines
- Compounds such as 5-Bromo-2-chloro-4-fluoro-3-iodopyridine have been synthesized for use as building blocks in medicinal chemistry, indicating the importance of halogen-rich intermediates like 2-Bromo-4-chloro-6-methoxypyridine in developing complex medicinal compounds (Wu et al., 2022).
Industrial Application and Process Development
- Novel processes have been developed for the synthesis of key intermediates used in the manufacturing of therapeutic agents, indicating the industrial and pharmaceutical importance of compounds related to 2-Bromo-4-chloro-6-methoxypyridine (Zhang et al., 2022).
Safety And Hazards
This compound is classified under GHS07 for safety . It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
2-bromo-4-chloro-6-methoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c1-10-6-3-4(8)2-5(7)9-6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKBAUIQDZPBGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=C1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-chloro-6-methoxypyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.